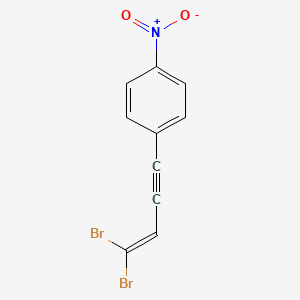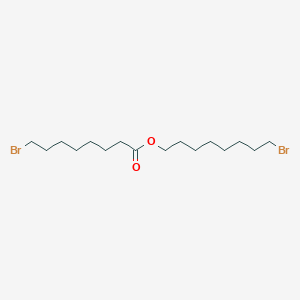![molecular formula C14H12N2O3S B12528529 Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- CAS No. 651749-14-3](/img/structure/B12528529.png)
Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinyl group with a thienyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with thienyl-substituted imidazolidinones under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-pressure systems to optimize the reaction conditions. The use of catalysts like palladium or rhodium complexes can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thienyl-substituted imidazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoic acid or imidazolidinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, imidazolidines, and various substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The compound’s structure allows it to bind to active sites, altering the function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds like 2-hydroxybenzoic acid and 4-hydroxybenzoic acid share structural similarities.
Imidazolidinyl compounds: Similar compounds include imidazolidinyl urea and imidazolidinyl thiourea
Uniqueness
Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- stands out due to its unique combination of a benzoic acid moiety with a thienyl-substituted imidazolidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
651749-14-3 |
|---|---|
Molekularformel |
C14H12N2O3S |
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
3-(2-oxo-3-thiophen-2-ylimidazolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C14H12N2O3S/c17-13(18)10-3-1-4-11(9-10)15-6-7-16(14(15)19)12-5-2-8-20-12/h1-5,8-9H,6-7H2,(H,17,18) |
InChI-Schlüssel |
DTCUORJOLDXQAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)


![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)




![2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline](/img/structure/B12528492.png)


![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)

